molecular formula C23H30N2O3 B15018475 N'-[(E)-[2-(Heptyloxy)phenyl]methylidene]-2-methoxy-2-phenylacetohydrazide

N'-[(E)-[2-(Heptyloxy)phenyl]methylidene]-2-methoxy-2-phenylacetohydrazide

Cat. No.: B15018475
M. Wt: 382.5 g/mol
InChI Key: CSCWDBQUKJIRFV-HKOYGPOVSA-N
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Description

N’-[(E)-[2-(Heptyloxy)phenyl]methylidene]-2-methoxy-2-phenylacetohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. Hydrazones, a subclass of Schiff bases, are formed by the reaction of hydrazines with aldehydes or ketones. This particular compound is characterized by its heptyloxy and methoxy substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(Heptyloxy)phenyl]methylidene]-2-methoxy-2-phenylacetohydrazide typically involves the condensation of 2-(heptyloxy)benzaldehyde with 2-methoxy-2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(Heptyloxy)phenyl]methylidene]-2-methoxy-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone back to the corresponding hydrazide and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens and nitrating agents can be used for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials.

Scientific Research Applications

N’-[(E)-[2-(Heptyloxy)phenyl]methylidene]-2-methoxy-2-phenylacetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological applications, such as enzyme inhibition.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(Heptyloxy)phenyl]methylidene]-2-methoxy-2-phenylacetohydrazide involves its interaction with specific molecular targets. As a Schiff base hydrazone, it can form stable complexes with metal ions, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-[2-(Heptyloxy)phenyl]methylidene]-2-methoxy-2-phenylacetohydrazide is unique due to its specific substituents, which influence its chemical reactivity and potential applications. The heptyloxy and methoxy groups contribute to its distinct properties compared to other Schiff base hydrazones.

Properties

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

N-[(E)-(2-heptoxyphenyl)methylideneamino]-2-methoxy-2-phenylacetamide

InChI

InChI=1S/C23H30N2O3/c1-3-4-5-6-12-17-28-21-16-11-10-15-20(21)18-24-25-23(26)22(27-2)19-13-8-7-9-14-19/h7-11,13-16,18,22H,3-6,12,17H2,1-2H3,(H,25,26)/b24-18+

InChI Key

CSCWDBQUKJIRFV-HKOYGPOVSA-N

Isomeric SMILES

CCCCCCCOC1=CC=CC=C1/C=N/NC(=O)C(C2=CC=CC=C2)OC

Canonical SMILES

CCCCCCCOC1=CC=CC=C1C=NNC(=O)C(C2=CC=CC=C2)OC

Origin of Product

United States

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